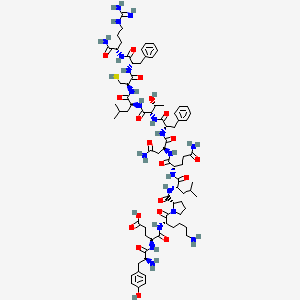
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2, also known as Substance P, is a neuropeptide that plays a crucial role in various physiological and pathological processes. It was first discovered in 1931 by von Euler and Gaddum, and since then, extensive research has been conducted on its synthesis, mechanism of action, and physiological effects.
作用機序
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. The binding of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P to the NK1 receptor activates several intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the cyclic adenosine monophosphate (cAMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways lead to the release of various neurotransmitters and cytokines, which mediate the physiological effects of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P.
Biochemical and Physiological Effects:
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has a wide range of biochemical and physiological effects, including the induction of pain, vasodilation, bronchoconstriction, and smooth muscle contraction. It also plays a role in the regulation of immune function, including the activation and recruitment of immune cells, such as T cells, B cells, and natural killer cells.
実験室実験の利点と制限
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has several advantages as a tool for laboratory experiments, including its high potency, specificity, and stability. However, it also has some limitations, such as its high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
Future research on H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P could focus on the development of new therapeutic agents that target the NK1 receptor, as well as the identification of new physiological processes in which H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P plays a role. Additionally, researchers could explore the potential use of H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P as a biomarker for various diseases, including chronic pain, inflammation, and cancer.
Conclusion:
In conclusion, H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P is a neuropeptide that plays a crucial role in various physiological and pathological processes. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and researchers have used it as a tool to study these processes and to develop new therapeutic agents. Future research could focus on the development of new therapeutic agents and the identification of new physiological processes in which H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P plays a role.
合成法
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P is synthesized by the proteolytic cleavage of its precursor, preprotachykinin A, which is encoded by the TAC1 gene. The cleavage process involves several enzymes, including endopeptidases and carboxypeptidases, and occurs in the endoplasmic reticulum and Golgi apparatus of the neurons that produce H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P.
科学的研究の応用
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P has been extensively studied for its role in pain transmission, inflammation, and neurogenic inflammation. It is also involved in the regulation of blood pressure, gastrointestinal motility, and immune function. Researchers have used H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 P as a tool to study these physiological processes and to develop new therapeutic agents for various diseases.
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H116N20O19S/c1-41(2)34-53(93-74(114)59-22-15-33-97(59)76(116)52(20-12-13-31-78)89-66(106)51(28-30-62(102)103)87-65(105)48(79)36-46-23-25-47(99)26-24-46)68(108)88-50(27-29-60(80)100)67(107)92-57(39-61(81)101)71(111)90-56(38-45-18-10-7-11-19-45)72(112)96-63(43(5)98)75(115)94-54(35-42(3)4)69(109)95-58(40-117)73(113)91-55(37-44-16-8-6-9-17-44)70(110)86-49(64(82)104)21-14-32-85-77(83)84/h6-11,16-19,23-26,41-43,48-59,63,98-99,117H,12-15,20-22,27-40,78-79H2,1-5H3,(H2,80,100)(H2,81,101)(H2,82,104)(H,86,110)(H,87,105)(H,88,108)(H,89,106)(H,90,111)(H,91,113)(H,92,107)(H,93,114)(H,94,115)(H,95,109)(H,96,112)(H,102,103)(H4,83,84,85)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECQOGAJYCMAH-IPDCIYSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H116N20O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1657.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



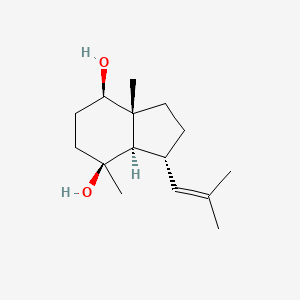

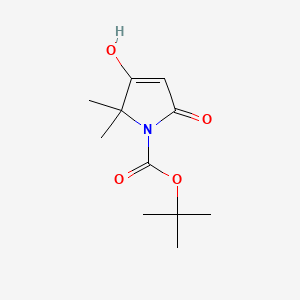
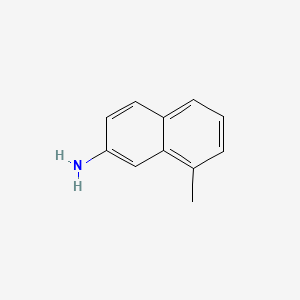
![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)
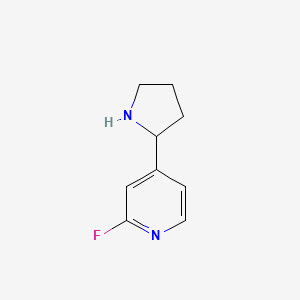
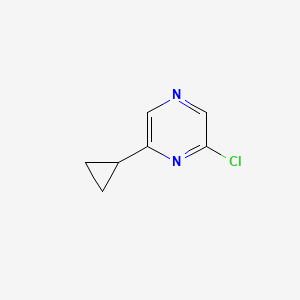
![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
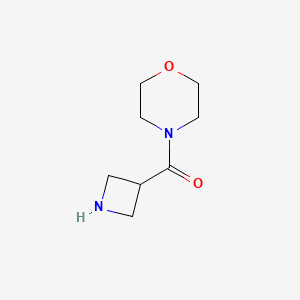
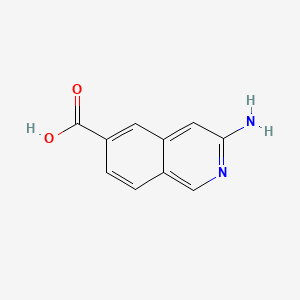
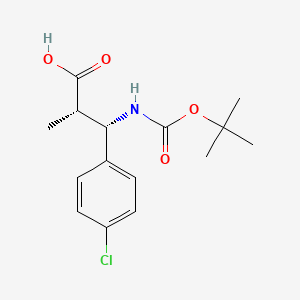
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)